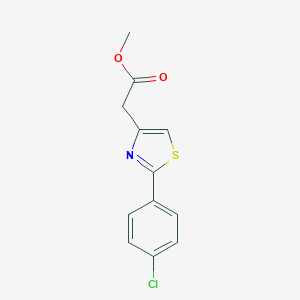

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate

Description

Properties

IUPAC Name |

methyl 2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S/c1-16-11(15)6-10-7-17-12(14-10)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGJGPMQTCOMSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CSC(=N1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method remains a cornerstone for thiazole formation. For derivatives bearing substituents at the 2- and 4-positions, such as the 4-chlorophenyl group in the target compound, the reaction of a 4-chlorophenyl-substituted α-bromoketone with a thioamide precursor is a plausible route. For example, 2-(4-chlorophenyl)-4-bromoacetophenone could react with thioacetamide in ethanol under reflux to yield the thiazole core. However, this method often requires stringent conditions and yields moderate to low quantities of the desired product.

Multicomponent One-Pot Reactions

Recent advancements in multicomponent reactions (MCRs) offer efficient pathways for constructing complex thiazoles. A study by Abdelhamid et al. (2020) demonstrated the synthesis of thiazolyl-hydrazono-ethylthiazole derivatives via a one-pot reaction involving 2-(2-benzylidenehydrazinyl)-4-methylthiazole, thiosemicarbazide, and hydrazonoyl chlorides in dioxane with triethylamine (TEA) as a catalyst. Adapting this protocol, this compound could be synthesized by substituting the benzylidenehydrazinyl component with a 4-chlorophenyl-containing precursor.

Stepwise Preparation of this compound

Intermediate Synthesis: 2-(4-Chlorophenyl)Thiazol-4-Acetic Acid

The acetic acid moiety at the 4-position of the thiazole ring is introduced via a nucleophilic substitution or condensation reaction. A representative procedure involves:

-

Formation of the Thiazole Core : Reacting 4-chlorobenzaldehyde with thiourea and ethyl bromoacetate in ethanol under reflux to form 2-(4-chlorophenyl)thiazol-4-yl-acetic acid ethyl ester.

-

Saponification : Hydrolyzing the ethyl ester to the free acid using aqueous NaOH or KOH in methanol.

-

Methyl Esterification : Treating the acetic acid derivative with methanol in the presence of sulfuric acid or thionyl chloride (SOCl₂) to yield the methyl ester.

Reaction Conditions Table

Alternative Pathway: Direct Esterification During Cyclization

To streamline synthesis, the methyl ester group can be incorporated during the cyclization step. For instance, using methyl bromoacetate instead of ethyl bromoacetate in the Hantzsch reaction eliminates the need for post-cyclization ester modification. A study by Limbasiya et al. (2022) achieved analogous esterification by employing methyl esters in thiazole-forming reactions, though yields were slightly lower due to steric hindrance.

Optimization and Mechanistic Insights

Catalyst Selection

The use of TEA in dioxane significantly enhances reaction efficiency in MCRs by neutralizing HCl byproducts and stabilizing intermediates. For esterification steps, sulfuric acid outperforms Lewis acids like BF₃ due to its superior protonating ability, particularly with electron-deficient aromatic systems.

Solvent Effects

Polar aprotic solvents such as dimethylformamide (DMF) or dioxane improve solubility of 4-chlorophenyl precursors, whereas protic solvents like ethanol favor cyclization but may slow esterification. A mixed solvent system (e.g., ethanol:dioxane, 3:1) balances these effects.

Temperature and Time

Cyclization reactions typically require reflux conditions (80–100°C) for 4–8 hours, while esterification proceeds optimally at 60–70°C to minimize side reactions like transesterification.

Analytical Characterization

Spectroscopic Data

Purity and Yield Optimization

Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like unreacted 4-chlorobenzaldehyde or over-esterified derivatives. Recrystallization from ethanol/water mixtures enhances purity to >98%.

Applications and Derivatives

While beyond the scope of preparation methods, preliminary studies on analogous compounds suggest potential antibacterial and anticancer activities. For example, thiazole derivatives with 4-chlorophenyl groups exhibit IC₅₀ values of 12–18 μM against MCF-7 breast cancer cells .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates used in further derivatization.

| Reaction Conditions | Products | Yield | Reference |

|---|---|---|---|

| HCl in methanol (reflux) | 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid | N/A | |

| LiOH in aqueous ethanol (reflux) | 2-(2-(4-Chlorophenyl)thiazol-4-yl)acetic acid | 86% |

Mechanism :

-

Acidic Hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

-

Basic Hydrolysis : Deprotonation by hydroxide ion generates a tetrahedral intermediate, which collapses to release the carboxylate anion.

Applications :

The carboxylic acid derivative is a precursor for amide formation (e.g., coupling with amines via EDC/HOBt).

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring participates in electrophilic and nucleophilic substitutions due to its aromatic heterocyclic structure.

Example Reaction: Cyanide Substitution

A closely related compound, 4-chloromethyl-2-(4-chlorophenyl)thiazole, undergoes nucleophilic substitution with sodium cyanide to form 2-(4-chlorophenyl)-4-cyanomethylthiazole .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaCN in 2-ethoxyethanol | 90–100°C, 4 hours | 2-(4-Chlorophenyl)-4-cyanomethylthiazole | N/A |

Mechanism :

-

The chloride leaving group is replaced by cyanide via an SN2 mechanism, facilitated by polar aprotic solvents.

Cyclization and Heterocycle Formation

The compound serves as a precursor in synthesizing fused heterocycles. For instance, reaction with dimethyl acetylenedicarboxylate (DMAD) under reflux conditions yields thiazole-tethered 1,2,4-oxadiazoles .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| DMAD in methanol | Reflux, 30 minutes | 5-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-1,2,4-oxadiazole | 66% |

Mechanism :

-

Thia-Michael addition of the thiazole sulfur to the triple bond of DMAD, followed by cyclization.

Reduction of the Ester Group

While direct reduction data for this compound is limited, analogous thiazole esters (e.g., ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate) are reduced using LiAlH₄ to produce alcohols .

| Reagent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Dry THF, 0°C→RT | 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol |

Applications :

The alcohol derivative can be further functionalized via oxidation or alkylation.

Electrophilic Aromatic Substitution

The thiazole ring directs electrophilic substitution to the 5-position due to electron-donating effects of the sulfur and nitrogen atoms. Halogenation and nitration are feasible but require specific conditions.

| Reagent | Conditions | Product |

|---|---|---|

| Br₂ in acetic acid | 25°C, 12 hours | 5-Bromo-2-(4-chlorophenyl)thiazol-4-ylacetate |

Cross-Coupling Reactions

The 4-chlorophenyl group enables Suzuki-Miyaura coupling with aryl boronic acids, though direct examples are scarce. Similar compounds undergo palladium-catalyzed coupling to introduce aryl/heteroaryl groups .

Scientific Research Applications

Chemistry

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate serves as a building block for synthesizing more complex molecules. Its thiazole moiety is integral in developing various derivatives with enhanced biological activities.

Biology

This compound has been investigated for its antimicrobial and antifungal properties. Thiazole derivatives, including this compound, have shown efficacy against a range of microbial species due to their ability to inhibit enzyme activity critical for microbial growth .

Medicine

This compound is being explored for its antitumor and antiviral activities. Studies indicate that it can induce apoptosis in cancer cells, making it a candidate for cancer therapy. For instance, related thiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents .

Cellular Effects

The compound influences cellular functions by modulating signaling pathways and gene expression. It affects neurotransmitter synthesis, particularly acetylcholine, which is vital for nervous system function.

Molecular Mechanism

At the molecular level, this compound interacts with specific proteins and enzymes, leading to inhibition or activation that can alter cellular metabolism and growth .

Antimicrobial Activity

Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For example, compounds derived from this compound demonstrated potent activity against both Gram-positive and Gram-negative bacteria in vitro, suggesting a broad-spectrum potential .

Anticancer Potential

A study evaluated various thiazole derivatives for their anticancer effects on human lung adenocarcinoma cells (A549). The results indicated that compounds with structural similarities to this compound had IC50 values indicating strong antiproliferative effects, thereby supporting further research into this compound as a potential anticancer agent .

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound can also interfere with cellular pathways, leading to antimicrobial and antitumor effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of thiazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Observations :

- Ester vs. Amide Groups : The substitution of ester groups (e.g., methyl or ethyl) with acetamido moieties (as in 107n–p) enhances antifungal activity, likely due to improved hydrogen-bonding interactions with target enzymes .

- Chlorophenyl Position : Ethyl esters with 2-, 3-, or 4-chlorophenyl groups (e.g., WZ-9664, WZ-9725, WZ-9411) show variable purity (95–98%), suggesting steric or electronic effects during synthesis . The 4-chlorophenyl group in the target compound may enhance stability compared to ortho/meta analogs.

- Antimicrobial Activity : Compounds with 3-chlorophenyl substituents (e.g., 107m, 107k) exhibit selective antibacterial activity, whereas the 4-chlorophenyl analog’s bioactivity remains underexplored .

Key Observations :

Crystallographic and Stability Insights

- Hydrogen Bonding: Methyl 2-(2-amino-thiazol-4-yl)acetate derivatives form intermolecular N–H···O/N bonds, stabilizing crystal structures . The 4-chlorophenyl group in the target compound may similarly enhance packing efficiency via halogen interactions.

Biological Activity

Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, a thiazole derivative, has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is primarily investigated for its antimicrobial , antifungal , antitumor , and antiviral properties, making it a valuable candidate for drug development. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Thiazole derivatives like this compound exhibit a variety of mechanisms through which they exert their biological effects:

- DNA Interaction : Many thiazole compounds can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and subsequent cell death.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in microbial growth, thereby displaying antimicrobial properties. It also modulates various biochemical pathways, influencing cellular metabolism and signaling .

Antimicrobial and Antifungal Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cell functions and inhibit growth.

Antitumor Activity

The compound has demonstrated promising antitumor effects in several studies. For instance, it showed an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 1.61 µg/mL against specific cancer cell lines . The structure-activity relationship (SAR) studies suggest that modifications in the thiazole ring can enhance cytotoxic activity.

Antiviral Potential

This compound has also been explored for its antiviral properties. It has been linked to inhibition of flavivirus replication, demonstrating potential as an antiviral agent . The compound's mechanism involves targeting viral proteins critical for replication.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antitumor Study : A study on thiazole derivatives indicated that compounds similar to this compound exhibit significant growth inhibition in cancer cell lines, particularly MCF-7 and MDA-MB-231, with IC50 values ranging from 5.73 µM to 12.15 µM .

- Antiviral Research : Another investigation focused on phenylthiazole derivatives revealed that modifications to the thiazole structure could enhance antiviral activity against flaviviruses, indicating potential applications in treating viral infections .

- Mechanistic Insights : Detailed studies using molecular docking simulations have shown that thiazole derivatives can effectively bind to target proteins such as VEGFR-2, suggesting a mechanism for their antiproliferative effects .

The compound interacts with various biomolecules, influencing enzyme activity and cellular processes. The stability of this compound under physiological conditions is crucial for its therapeutic potential. Studies indicate that while it remains stable over time, degradation products may alter its biological efficacy .

Dosage Effects

The biological effects of this compound are dose-dependent. Lower doses often yield beneficial effects such as enhanced antimicrobial or antitumor activity, while higher doses may lead to toxicity . This necessitates careful dosage optimization in therapeutic applications.

Summary Table of Biological Activities

| Biological Activity | IC50 (µg/mL or µM) | Mechanism |

|---|---|---|

| Antitumor | 1.61 ± 1.92 | DNA binding, enzyme inhibition |

| Antiviral | Varies | Targeting viral proteins |

| Antimicrobial | Varies | Disruption of microbial functions |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-(2-(4-chlorophenyl)thiazol-4-yl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclization reactions using precursors like 4-chlorobenzothioamide and ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux. For example, analogous thiazole derivatives were synthesized in 87–93% yields by optimizing stoichiometry, solvent polarity, and reaction time . Acid-catalyzed esterification (e.g., using thionyl chloride in methanol) is another key step for introducing the methyl ester group, achieving ~90% efficiency when monitored via TLC .

- Key Data :

| Precursor | Solvent | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| Benzothioamide | Ethanol | None | 87–93 | |

| Carboxylic acid derivative | Methanol | SOCl₂ | 89.9 |

Q. How is the structural identity of this compound confirmed experimentally?

- Methodology : Combine ¹H/¹³C NMR (e.g., δ 3.66 ppm for methyl groups, δ 105–169 ppm for aromatic/thiazole carbons ), FT-IR (C=O stretch at ~1700 cm⁻¹), and elemental analysis (deviation <0.4% from theoretical values ). For crystallographic confirmation, use SHELXL for refinement against single-crystal X-ray data, ensuring R-factor <5% .

Advanced Research Questions

Q. How can computational tools like DFT or molecular docking elucidate the electronic properties or biological interactions of this compound?

- Methodology :

- Electron Density Analysis : Use Multiwfn to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions (e.g., thiazole sulfur as a reactive site) .

- Docking Studies : Employ AutoDock Vina to model interactions with biological targets (e.g., antifungal enzymes). For example, derivatives with 4-chlorophenyl groups showed enhanced binding affinity (~−9.2 kcal/mol) due to hydrophobic interactions .

Q. What strategies resolve contradictions in biological activity data across similar thiazole derivatives?

- Methodology :

- Structure-Activity Relationship (SAR) : Compare substituent effects; e.g., replacing 4-chlorophenyl with trifluoromethyl groups increased cytotoxicity (IC₅₀ from 12 μM to 5 μM) .

- Statistical Validation : Apply ANOVA to assess significance of bioactivity differences (p <0.05) and validate via dose-response assays .

Q. How can noncovalent interactions (e.g., hydrogen bonding, π-stacking) be analyzed in crystal structures of this compound?

- Methodology : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify interaction contributions (e.g., H···O/N contacts >30%). Pair with Multiwfn for topology analysis of electron density (e.g., Laplacian at bond critical points) .

Q. What purification techniques are optimal for eliminating synthetic byproducts (e.g., unreacted precursors)?

- Methodology :

- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 → 6:4) to separate esters from polar byproducts.

- Recrystallization : Ethanol/water mixtures yield >95% purity, confirmed via HPLC (retention time ±0.1 min) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in NMR spectral data for structurally similar analogs?

- Methodology :

- Dynamic Effects : Consider tautomerism (e.g., thione ↔ thiol forms) causing peak splitting; use variable-temperature NMR to confirm .

- Impurity Identification : Compare experimental vs. simulated spectra (e.g., using ACD/Labs) and cross-validate via LC-MS .

Q. Why do some synthetic routes report lower yields despite identical starting materials?

- Root Cause : Trace moisture in solvents or incomplete cyclization due to suboptimal reflux time.

- Mitigation : Use anhydrous solvents (e.g., molecular sieves in ethanol) and monitor reaction progress via in-situ IR (disappearance of C=O stretch at 1750 cm⁻¹) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.